molecular formula C11H14O3 B2955038 2-(2-Phenylpropoxy)acetic acid CAS No. 189012-79-1

2-(2-Phenylpropoxy)acetic acid

Cat. No.: B2955038
CAS No.: 189012-79-1
M. Wt: 194.23
InChI Key: USYWNHKVZFGJLS-UHFFFAOYSA-N
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Description

2-(2-Phenylpropoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is characterized by a phenyl group attached to a propoxy chain, which is further connected to an acetic acid moiety.

Mechanism of Action

Target of Action

This compound is a derivative of acetic acid, which is known to interact with various enzymes and receptors in the body

Mode of Action

The mode of action of 2-(2-Phenylpropoxy)acetic acid is not well-understood at this time. As a derivative of acetic acid, it may share some of the same interactions with biological systems. Acetic acid is known to participate in various biochemical reactions, including the acetyl-CoA pathway . .

Biochemical Pathways

Acetic acid, a related compound, is known to be involved in the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This pathway is the only known pathway of CO2 fixation coupled to energy storage

Pharmacokinetics

Related compounds such as 2-phenoxyethanol have been studied, and it was found that they are rapidly absorbed and extensively metabolized to form phenoxyacetic acid . The majority of the compound and its derivatives were excreted in urine . These findings may provide some insight into the potential ADME properties of this compound, but direct studies on this compound are needed.

Result of Action

The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to acetic acid, it may share some of the same effects. For example, acetic acid is known to have antimicrobial properties and is used to treat infections of the external auditory canal . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of related compounds like 2-phenylethanol and indole-3-acetic acid (IAA) by certain microorganisms is closely linked to the growth state of the microorganisms and environmental factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylpropoxy)acetic acid typically involves the reaction of phenylpropanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include sodium hydroxide as a base and solvents such as dichloromethane for the reaction medium .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylpropoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Phenylpropoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenylpropoxy)acetic acid is unique due to the presence of both a phenylpropyl chain and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-phenylpropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(7-14-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYWNHKVZFGJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound (14.95 g) was prepared according to the procedure in example 6 part a using 2-phenyl-1-propanol (13.6 g), t-butylbromoacetate (19.5 g), tetrabutylammoniumbromide (3.2 g), toluene (70 ml), 50% aqueous sodium hydroxide (25 ml).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

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